molecular formula C12H17NO B8297162 3'-(N-Isopropylaminomethyl)acetophenone

3'-(N-Isopropylaminomethyl)acetophenone

Cat. No. B8297162
M. Wt: 191.27 g/mol
InChI Key: XQBDLCQYNQIZIE-UHFFFAOYSA-N
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Patent
US06586633B1

Procedure details

The procedure described in Referential Example 4 was repeated, except that isopropylamine (instead of triethylamine) (11.82 g; 200 mmol) and 3′-bromomethylacetophenone (4.26 g; 20 mmol) were used, to thereby yield 2.67 g of the target compound (yield: 69.9%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.26 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
69.9%

Identifiers

REACTION_CXSMILES
[CH:1]([NH2:4])([CH3:3])[CH3:2].Br[CH2:6][C:7]1[CH:8]=[C:9]([C:13](=[O:15])[CH3:14])[CH:10]=[CH:11][CH:12]=1>C(N(CC)CC)C>[CH:1]([NH:4][CH2:6][C:7]1[CH:8]=[C:9]([C:13](=[O:15])[CH3:14])[CH:10]=[CH:11][CH:12]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N
Step Two
Name
Quantity
4.26 g
Type
reactant
Smiles
BrCC=1C=C(C=CC1)C(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NCC=1C=C(C=CC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.67 g
YIELD: PERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.